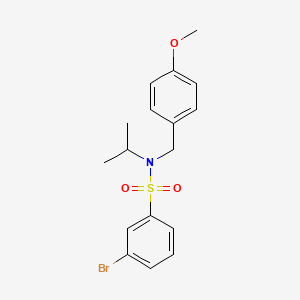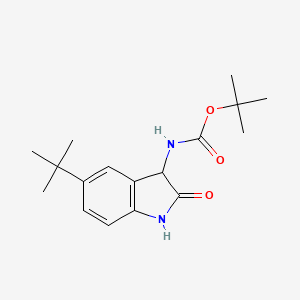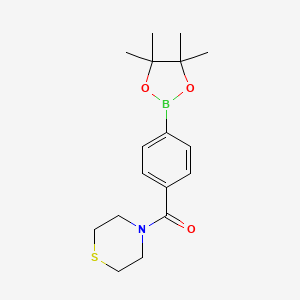![molecular formula C12H15N3O2 B8227908 tert-Butyl imidazo[1,2-a]pyridin-7-ylcarbamate](/img/structure/B8227908.png)
tert-Butyl imidazo[1,2-a]pyridin-7-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl imidazo[1,2-a]pyridin-7-ylcarbamate is a chemical compound known for its diverse applications in scientific research. It is characterized by the presence of an imidazo[1,2-a]pyridine core, which is a fused heterocyclic structure, and a tert-butyl carbamate group. This compound is often used in the synthesis of various derivatives for research purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl imidazo[1,2-a]pyridin-7-ylcarbamate typically involves a multicomponent reaction. One efficient method reported involves the use of iodine as a catalyst. The reaction starts with the condensation of an aryl aldehyde and 2-aminopyridine, followed by a [4 + 1] cycloaddition with tert-butyl isocyanide. This method offers good yields at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the use of multicomponent reactions and catalytic processes is common in the large-scale synthesis of similar compounds. These methods are favored for their efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl imidazo[1,2-a]pyridin-7-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic reagents like amines and thiols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
tert-Butyl imidazo[1,2-a]pyridin-7-ylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-Butyl imidazo[1,2-a]pyridin-7-ylcarbamate involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to inhibit certain enzymes and pathways critical for cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrazine derivatives: These compounds share a similar core structure but differ in the fused ring system.
tert-Butyl imidazo[1,2-a]pyridine derivatives: These are closely related compounds with variations in the substituents attached to the imidazo[1,2-a]pyridine core
Uniqueness
tert-Butyl imidazo[1,2-a]pyridin-7-ylcarbamate is unique due to its specific combination of the imidazo[1,2-a]pyridine core and the tert-butyl carbamate group. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications .
Properties
IUPAC Name |
tert-butyl N-imidazo[1,2-a]pyridin-7-ylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)14-9-4-6-15-7-5-13-10(15)8-9/h4-8H,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRKVICFZHWSKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=NC=CN2C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
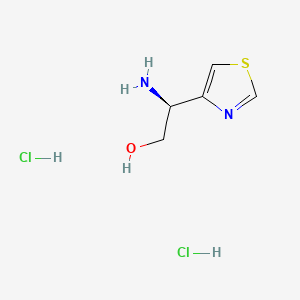

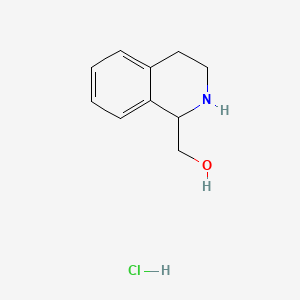
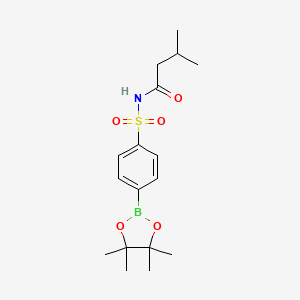
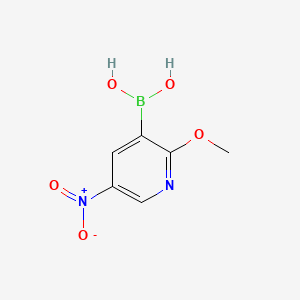
![2-[4-[3-[4-[3,5-bis[4-(cyanomethyl)phenyl]phenyl]-2,1,3-benzothiadiazol-7-yl]-5-[4-(cyanomethyl)phenyl]phenyl]phenyl]acetonitrile](/img/structure/B8227858.png)


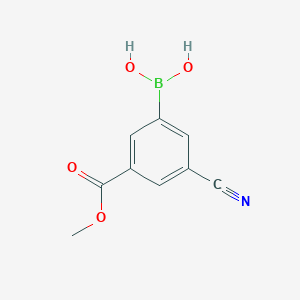
![4-Iodobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B8227870.png)
![2-(3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepin-1-YL)acetic acid hydrochloride](/img/structure/B8227872.png)
